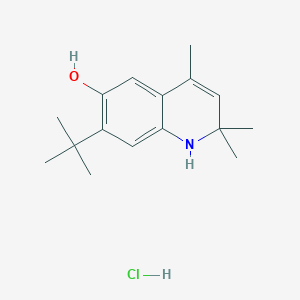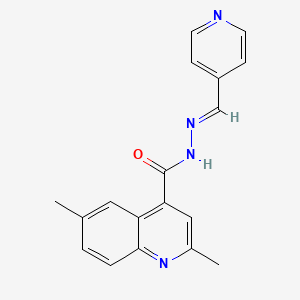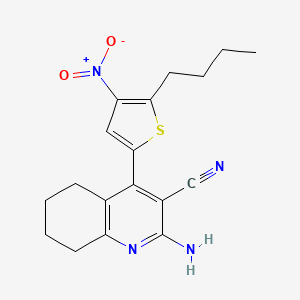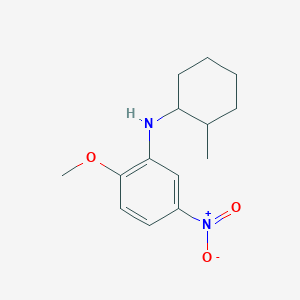![molecular formula C18H26ClNO5 B5113240 1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)
1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine compounds and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate involves its interaction with various proteins and enzymes in the body. It has been found to inhibit the activity of protein kinases, which play a crucial role in the growth and proliferation of cancer cells. It also interacts with various neurotransmitter receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, leading to its anti-cancer and neuroprotective effects. It also affects the levels of various neurotransmitters in the brain, leading to its potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate has several advantages and limitations for lab experiments. Its potent anti-cancer and neuroprotective effects make it an ideal candidate for further research. However, its complex mechanism of action and potential toxicity limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Its use in combination with other drugs and therapies also needs to be explored. Additionally, the development of more potent and selective analogs of 1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate could lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate involves the reaction of 4-chloro-3-methylphenol with 1,4-dibromobutane, followed by the reaction with piperidine. The resulting compound is then treated with oxalic acid to obtain 1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate.
Aplicaciones Científicas De Investigación
1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate has been studied extensively for its potential therapeutic applications. It has been found to have significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that 1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-13-15(7-8-16(14)17)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDFSRSLMKACEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)

![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)

![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5113241.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)](/img/structure/B5113243.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)